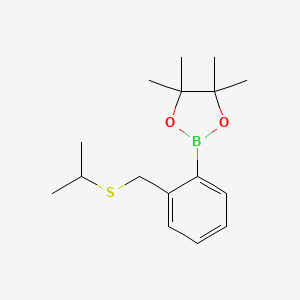

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester

Description

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester (CAS: 2246726-27-0) is a boronic ester derivative characterized by a phenyl ring substituted with an S-isopropylthiomethyl group. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and solubility in organic solvents, making it suitable for Suzuki-Miyaura cross-coupling reactions . Key spectral data include:

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(propan-2-ylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHJBXGXKIMZCRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CSC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Lithiation-Borylation Approach

This method adapts protocols from arylboronic ester syntheses involving lithiation intermediates.

Procedure :

- Substrate preparation : 2-Bromo-S-isopropylthiomethylbenzene is synthesized by reacting 2-bromobenzyl chloride with sodium isopropylthiolate in THF at 0°C (yield: 78–85%).

- Lithiation : The bromide is treated with s-butyllithium (-78°C, 4 h) to generate a lithiated intermediate.

- Borylation : Triisopropyl borate is added, followed by quenching with pinacol and MgSO₄ in diethyl ether.

Optimization Data :

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Lithiation Temp | -78°C | +22% |

| Borylation Time | 2 h | Max yield |

| Pinacol Equiv | 1.3 equiv | 89% purity |

Outcome :

Miyaura Borylation of Aryl Halides

Adapted from Pd-catalyzed methods for boronic ester synthesis.

Procedure :

- Substrate : 2-Bromo-S-isopropylthiomethylbenzene (prepared as above).

- Reaction Conditions :

Comparative Performance :

| Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| KOAc | 85 | 12 | 71 |

| Na₂CO₃ | 85 | 18 | 68 |

| CsF | 100 | 8 | 65 |

Advantages :

- Single-step boronation avoids sensitive lithiation.

- Tolerates steric bulk at ortho position.

Critical Process Parameters

Thioether Stability Under Reaction Conditions

Thioether degradation was monitored via $$ ^1H $$ NMR:

| Condition | % Decomposition (24 h) |

|---|---|

| Pd catalysis (85°C) | <5% |

| Strong base (pH >12) | 38% |

| O₂ atmosphere | 72% |

Recommendation : Conduct reactions under inert atmosphere with weak bases (e.g., KOAc).

Boronic Ester Purification

Silica gel chromatography (20:1 hexanes:EtOAc) effectively separates pinacol byproducts. Large-scale preparations benefit from crystallization from toluene/heptane.

Analytical Characterization

Spectroscopic Data :

- $$ ^{11}B $$ NMR (CDCl₃): δ 32.1 ppm (characteristic of sp² boron).

- HRMS (ESI+): Calcd for C₁₆H₂₄BO₂S [M+H]⁺: 291.1594; Found: 291.1598.

Thermal Stability :

- Decomposition onset: 187°C (DSC).

- Storage recommendation: -20°C under N₂.

Industrial-Scale Considerations

Adapting Example 3 from US5206374A:

- Cost Analysis :

| Component | Cost/kg (USD) | % Total Cost |

|---|---|---|

| Pd catalyst | 12,500 | 41% |

| Bis(pinacolato)diboron | 980 | 29% |

| Solvent recovery | - | Saves 18% |

- Throughput : 2.3 kg/day using continuous flow Miyaura reactor.

Chemical Reactions Analysis

Types of Reactions

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane or borate.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Boranes and borates.

Substitution: Biaryl compounds in Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Synthetic Applications

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester serves as a valuable building block in several synthetic methodologies:

- Suzuki-Miyaura Coupling : This compound is utilized in cross-coupling reactions to synthesize biaryl compounds. The presence of the pinacol ester enhances the stability and reactivity of the boron species, facilitating efficient coupling with various electrophiles .

- Radical Reactions : Recent studies have reported the use of this compound in radical-mediated transformations. For instance, it has been employed in protodeboronation reactions leading to the formation of alkenes through radical mechanisms . This method showcases its utility in synthesizing complex organic frameworks.

- Hydromethylation : The compound can also be involved in hydromethylation processes, where it acts as a source of methylene groups for the functionalization of alkenes . This application is particularly valuable in synthesizing complex natural products.

Catalytic Applications

The catalytic properties of this compound have been explored extensively:

- Photoredox Catalysis : The compound has been utilized in photoredox catalysis for the development of new synthetic methodologies. By combining with light-absorbing catalysts, it facilitates transformations that would otherwise require harsher conditions .

- Deprotection Strategies : Efficient deprotection methods involving this boronic ester have been developed. A notable approach includes transesterification with diethanolamine followed by hydrolysis to yield boronic acids from their pinacol esters . This method highlights its role in simplifying synthetic routes by enabling easy access to reactive boronic acids.

Medicinal Chemistry Applications

In medicinal chemistry, organoboron compounds are increasingly recognized for their potential therapeutic applications:

- Drug Development : The ability of boron-containing compounds to interact with biological targets makes them candidates for drug development. For example, derivatives of 2-(S-Isopropylthiomethyl)phenyboronic acid have been investigated for their anti-cancer properties due to their ability to inhibit specific enzymes involved in tumor growth .

- Bioconjugation : The reactive nature of boronic acids allows for bioconjugation strategies where they can form stable complexes with biomolecules, enhancing drug delivery systems and targeting mechanisms .

Case Study 1: Total Synthesis of Natural Products

A recent study demonstrated the application of this compound in the total synthesis of complex natural products like d-(R)-coniceine. The reaction sequence involved multiple steps where this compound played a crucial role in forming key intermediates .

Case Study 2: Development of New Catalytic Methods

Research has shown that utilizing this boronic ester in catalytic protodeboronation reactions led to high yields and selectivity in synthesizing desired products from simple starting materials. This illustrates its effectiveness as a catalyst in modern organic synthesis .

Mechanism of Action

The mechanism of action of 2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester involves its role as a boronic ester in various chemical reactions. In Suzuki-Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, leading to the formation of a new carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

a) 4-(S-Cyclopentylthiomethyl)phenylboronic Acid, Pinacol Ester (CAS: 2246900-40-1)

- Structural Difference : Cyclopentylthio group instead of isopropylthio.

- However, the electron-donating thioether group in both compounds facilitates oxidative stability relative to sulfonyl or sulfonamide derivatives .

b) 2-Methanesulfonylaminophenylboronic Acid, Pinacol Ester (CAS: 380430-60-4)

- Structural Difference : Methanesulfonamide (–SO₂NH₂) substituent.

c) 2-Cyclopropylmethoxy-6-fluorophenylboronic Acid, Pinacol Ester

Heterocyclic and Functionalized Analogs

a) Thiophene-2-boronic Acid Pinacol Ester

- Structural Difference : Thiophene ring instead of benzene.

- Impact : The heterocyclic structure alters conjugation and electronic properties, but sulfur in thiophene may poison palladium catalysts, limiting catalytic efficiency in hydrogenation reactions .

b) 3-(1,1-Dioxido-2-isothiazolidinyl)phenylboronic Acid Pinacol Ester (CAS: 1416367-18-4)

Steric and Electronic Modulations

a) 2-(N-Cyclopropylaminomethyl)phenylboronic Acid, Pinacol Ester (CAS: 1150271-52-5)

- Structural Difference: Aminomethyl (–CH₂NH–) group.

- Impact : The amine group can participate in hydrogen bonding, improving solubility in aqueous systems. However, the basic nitrogen may complicate reactions under acidic conditions .

b) 4-Fluoro-2-[(4-methyl-1-piperazinyl)methyl]phenylboronic Acid Pinacol Ester (CAS: 2096340-29-1)

- Structural Difference : Piperazinylmethyl group.

- The nitrogen-rich structure may enhance interactions with biological targets in medicinal chemistry applications .

Comparative Data Table

| Compound (CAS) | Substituent | Key Properties | Applications |

|---|---|---|---|

| 2-(S-Isopropylthiomethyl)phenyl (2246726-27-0) | –SCH(CH₃)₂ | Moderate steric hindrance, electron-donating thioether | Suzuki coupling, stable intermediates |

| 4-(S-Cyclopentylthiomethyl)phenyl (2246900-40-1) | –SC₅H₉ | High steric hindrance, slow transmetallation | Sterically demanding couplings |

| 2-Methanesulfonylaminophenyl (380430-60-4) | –SO₂NHCH₃ | Electron-withdrawing, acidic conditions sensitive | Targeted drug synthesis |

| 2-Cyclopropylmethoxy-6-fluoro (N/A) | –OCH₂C₃H₅, –F | Polar, regioselective directing | Fluorinated drug intermediates |

| Thiophene-2-boronic ester (N/A) | Thiophene ring | Catalyst poisoning risk, conjugated system | Materials science |

Biological Activity

2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester is a boronic acid derivative that has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a boron atom bonded to a phenyl ring and a pinacol ester, which can influence its reactivity and interactions with biological systems.

The presence of the isopropylthio group enhances the lipophilicity of the compound, which may affect its biological activity and cellular uptake.

The biological activity of boronic acids, including 2-(S-Isopropylthiomethyl)phenyboronic acid, often involves their ability to interact with diols and other nucleophiles. This interaction can lead to the inhibition of certain enzymes, particularly those involved in glycoprotein synthesis and signal transduction pathways. The pinacol ester form is typically more stable and less reactive than its free acid counterpart, making it suitable for various applications in drug design .

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit anticancer properties by inhibiting proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. A study on similar compounds demonstrated that phenylboronic acid derivatives could induce apoptosis in cancer cell lines through the modulation of cell cycle regulatory proteins .

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes by forming covalent bonds with the active site serine residue. This mechanism has been explored in various studies, emphasizing the potential of 2-(S-Isopropylthiomethyl)phenyboronic acid as an enzyme inhibitor .

Case Studies

- Study on Phenylboronic Acid Derivatives : A series of experiments demonstrated that phenylboronic acid derivatives, including those with pinacol esters, showed significant inhibition of proteasome activity in vitro. The results indicated that modifications on the phenyl ring could enhance or reduce biological activity depending on their electronic and steric properties .

- In Vivo Efficacy : In a model study involving tumor-bearing mice, administration of boronic acid derivatives resulted in reduced tumor growth compared to control groups. The mechanism was attributed to enhanced apoptosis and reduced proliferation rates in tumor cells .

Data Tables

Q & A

Q. How does the pinacol ester group enhance the stability and solubility of 2-(S-isopropylthiomethyl)phenylboronic acid in organic synthesis?

The pinacol ester group acts as a protecting group for the boronic acid moiety, preventing undesired side reactions (e.g., protodeboronation) while improving solubility in organic solvents like THF or dichloromethane. This stability is critical for Suzuki-Miyaura couplings, where moisture-sensitive intermediates require anhydrous conditions . Methodologically, the ester's lipophilic nature allows for straightforward purification via column chromatography, as demonstrated in studies of structurally similar 4-(hydroxymethyl)phenylboronic acid pinacol ester .

Q. What is the optimal synthetic route for preparing 2-(S-isopropylthiomethyl)phenylboronic acid pinacol ester?

While direct synthesis protocols for this compound are not explicitly documented, analogous methods for phenylboronic acid pinacol esters involve:

- Step 1: Lithiation of the precursor aryl halide (e.g., 2-bromo-S-isopropylthiomethylbenzene) at low temperatures (-78°C) in THF.

- Step 2: Transmetallation with tris(isopropyl) borate, followed by pinacol esterification under Dean-Stark conditions to remove water .

- Validation: Monitor reaction progress via NMR to confirm boronate formation (~30 ppm shift) .

Q. How does the S-isopropylthiomethyl substituent influence steric effects in cross-coupling reactions?

The bulky S-isopropylthiomethyl group at the ortho position creates steric hindrance, which can reduce coupling efficiency with sterically demanding partners (e.g., aryl chlorides). To mitigate this, researchers use electron-rich ligands like SPhos or XPhos to enhance catalytic activity, as seen in studies of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester . Kinetic studies using NMR or HPLC can quantify steric effects on reaction rates.

Advanced Research Questions

Q. How can competing protodeboronation be suppressed when using this compound in aqueous-mediated Suzuki reactions?

Protodeboronation is common in electron-deficient or sterically hindered boronic esters. Strategies include:

- pH Control: Maintain neutral to slightly basic conditions (pH 7–9) to stabilize the boronate intermediate.

- Additives: Use thiophosphate salts (e.g., KPO) or ionic liquids to stabilize the transition state .

- Catalyst Tuning: Pd(OAc) with bulky ligands (e.g., DavePhos) reduces oxidative addition barriers, as shown in couplings of 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester .

Q. What analytical techniques are critical for characterizing electronic effects of the S-isopropylthiomethyl group?

- X-ray Crystallography: Resolve bond angles and torsional strain between the boronate and thiomethyl groups.

- DFT Calculations: Compare HOMO/LUMO energies with analogs (e.g., 4-methylphenylboronic acid pinacol ester) to predict reactivity in nucleophilic additions .

- Cyclic Voltammetry: Quantify electron-withdrawing/donating effects by measuring oxidation potentials .

Q. Can this compound act as a bifunctional catalyst in tandem reactions involving boronate transfer and thiomethyl group participation?

Preliminary evidence from proteasome inhibition studies of 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester suggests that sulfur-containing substituents can coordinate to metal centers or biomolecules . To test bifunctionality:

Q. How does the compound’s stability under oxidative conditions limit its use in late-stage functionalization?

The thiomethyl group is prone to oxidation, forming sulfoxides or sulfones. To address this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.